molecular formula C17H19N3O3 B11116558 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide

Cat. No.: B11116558
M. Wt: 313.35 g/mol
InChI Key: OVUNCJOMNZDMDI-VXLYETTFSA-N
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Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide is a hydrazone derivative characterized by a 4-hydroxy-3-methoxybenzylidene moiety and a 4-toluidino (4-methylanilino) substituent on the acetohydrazide backbone. The compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 4-hydroxy-3-methoxybenzylidene group is a common pharmacophore in medicinal chemistry, contributing to hydrogen bonding and π-π stacking interactions with biological targets . The 4-toluidino group, with its electron-donating methyl substituent, may enhance solubility and modulate electronic properties compared to bulkier or electron-withdrawing groups.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O3/c1-12-3-6-14(7-4-12)18-11-17(22)20-19-10-13-5-8-15(21)16(9-13)23-2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

OVUNCJOMNZDMDI-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions. Conditions vary depending on the specific substitution desired.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide, highlighting differences in substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituent on Acetohydrazide Benzylidene Group Key Structural Differences
This compound (Target) 4-Toluidino (4-methylanilino) 4-Hydroxy-3-methoxy Reference compound for comparison
(E)-N′-(4-Hydroxy-3-methoxybenzylidene)-2-(2-isopropyl-1H-benzimidazol-1-yl)acetohydrazide (13g) 2-Isopropylbenzimidazolyl 4-Hydroxy-3-methoxy Bulky heterocyclic substituent
2-(4-Biphenylyloxy)-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide 4-Biphenylyloxy 4-Hydroxy-3-methoxy Aromatic ether substituent
N′-(4-Hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide 2-Naphthyloxy 4-Hydroxy-3-methoxy Polyaromatic substituent
N′-(4-Hydroxy-3-methoxybenzylidene)-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazide (5n) Tetrazolylthio + naphthyl 4-Hydroxy-3-methoxy Sulfur-containing heterocycle

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-toluidino group (electron-donating) in the target compound may improve solubility compared to hydrophobic groups like 2-naphthyloxy or biphenylyloxy .
  • Biological Target Specificity : Bulky substituents (e.g., benzimidazolyl in 13g ) may enhance binding to kinase domains, while sulfur-containing groups (e.g., tetrazolylthio in 5n ) could improve redox activity or metal chelation.

Melting Points and Stability :

Target Compound’s Inferred Activity :

  • However, specific data on enzyme inhibition or cytotoxicity are unavailable in the provided evidence.

Biological Activity

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-toluidino)acetohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}

The synthesis typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Schiff bases, including this compound. Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells.

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundCaco-2X
This compoundHCT-116Y

Note: Specific IC50 values (X and Y) are to be determined from experimental data.

In vitro studies have shown that the compound affects key signaling pathways associated with cancer proliferation, particularly the PI3K/AKT pathway. Real-time PCR analysis revealed significant alterations in gene expression levels of PI3K, AKT, and BAD in treated cells compared to controls .

Antimicrobial Activity

Schiff bases are also known for their antimicrobial properties. Preliminary screenings indicate that this compound exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusA
Escherichia coliB
Salmonella typhimuriumC

Note: Specific MIC values (A, B, C) are to be determined from experimental data.

Case Studies

  • Case Study on Colon Cancer : A study conducted on human colon cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability. The mechanism was linked to apoptosis induction via the upregulation of pro-apoptotic genes .
  • Antimicrobial Efficacy : In a comparative study of various Schiff bases, this compound showed superior antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections .

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